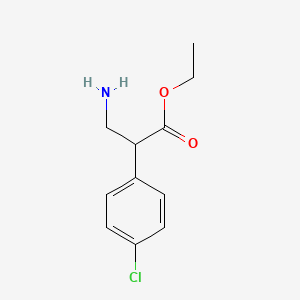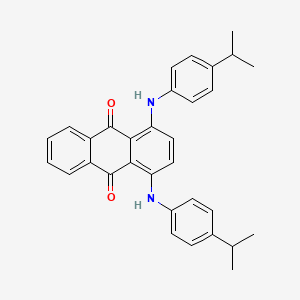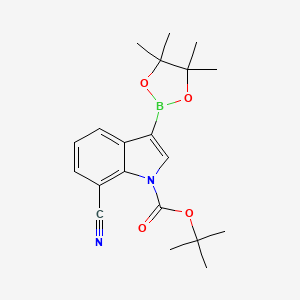
4-Phenoxy-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxy-N,N-diphenylaniline is an organic compound that belongs to the class of triphenylamines. It is characterized by the presence of a phenoxy group attached to the nitrogen atom of diphenylaniline. This compound is known for its unique chemical properties and has found applications in various fields, including organic electronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-N,N-diphenylaniline typically involves the reaction of diphenylamine with phenol in the presence of a suitable catalyst. One common method is the Ullmann reaction, where copper catalysts are used to facilitate the coupling of the phenoxy group to the nitrogen atom of diphenylaniline. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenoxy-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenoxy derivatives
Aplicaciones Científicas De Investigación
4-Phenoxy-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 4-Phenoxy-N,N-diphenylaniline involves its interaction with specific molecular targets. In organic electronics, the compound acts as a hole-transport material, facilitating the movement of positive charges through the device. This is achieved through the formation of charge-transfer complexes with other components in the electronic device. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-N,N-diphenylaniline: Similar in structure but with a methoxy group instead of a phenoxy group.
N,N-Diphenyl-4-aminobiphenyl: Contains an additional phenyl ring, making it bulkier.
N,N-Diphenyl-4-aminostilbene: Features a stilbene moiety, which imparts different electronic properties.
Uniqueness
4-Phenoxy-N,N-diphenylaniline is unique due to its phenoxy group, which enhances its electron-donating properties. This makes it particularly useful in applications requiring efficient charge transport, such as in OLEDs and OPVs. Additionally, the phenoxy group can be easily modified, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Número CAS |
36809-17-3 |
|---|---|
Fórmula molecular |
C24H19NO |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
4-phenoxy-N,N-diphenylaniline |
InChI |
InChI=1S/C24H19NO/c1-4-10-20(11-5-1)25(21-12-6-2-7-13-21)22-16-18-24(19-17-22)26-23-14-8-3-9-15-23/h1-19H |
Clave InChI |
HJSMJTSHWXEJAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)





![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)





